(E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one
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Overview
Description
(E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a benzylidene group, and a dimethylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with 3-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as continuous flow reactors and industrial chromatography systems.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-hydroxybenzaldehyde derivatives.
Reduction: Formation of 3-hydroxybenzyl derivatives.
Substitution: Formation of N-substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a chemical intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-((2,3-dimethylphenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one: Similar structure with a methoxy group instead of a hydroxyl group.
(E)-2-((2,3-dimethylphenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one: Similar structure with the hydroxyl group in a different position on the benzylidene ring.
Uniqueness
The presence of the hydroxyl group at the 3-position of the benzylidene ring in (E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one imparts unique chemical and biological properties. This specific substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5E)-2-(2,3-dimethylphenyl)imino-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-11-5-3-8-15(12(11)2)19-18-20-17(22)16(23-18)10-13-6-4-7-14(21)9-13/h3-10,21H,1-2H3,(H,19,20,22)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOBKNLEPBOGIB-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)O)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=CC=C3)O)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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